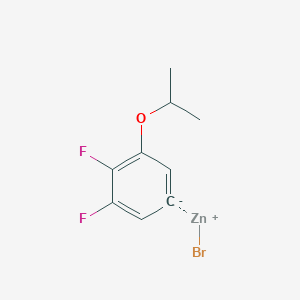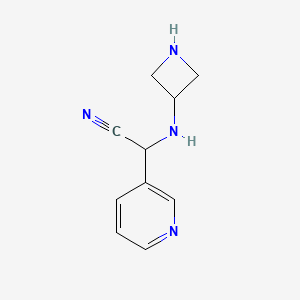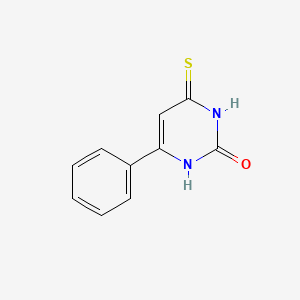
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by a phenyl group attached to the sixth position and a sulfanylidene group at the fourth position of the tetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one typically involves the condensation of a β-dicarbonyl compound with an aldehyde and thiourea. One common method is the Biginelli reaction, which proceeds under acidic conditions, often using hydrochloric acid or acetic acid as catalysts . The reaction involves the formation of an intermediate dihydropyrimidine, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield tetrahydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Applications De Recherche Scientifique
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as a thyreostatic agent, it inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones . This inhibition disrupts the production of hormones, leading to reduced thyroid activity.
Comparaison Avec Des Composés Similaires
6-Phenyl-2-thiouracil: Another thyreostatic agent with a similar structure but different substitution pattern.
6-Amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one: A compound with an amino group instead of a phenyl group, exhibiting different biological activities.
4-Thiouracil: A simpler analog with a thiouracil core, used in various biochemical applications.
Uniqueness: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its interaction with aromatic systems, while the sulfanylidene group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C10H8N2OS |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
6-phenyl-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-11-8(6-9(14)12-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
Clé InChI |
GJOUCXHKMRGRKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=S)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


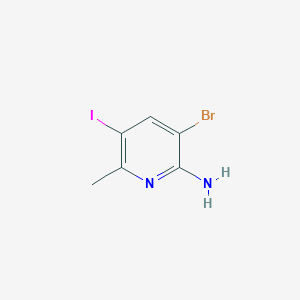
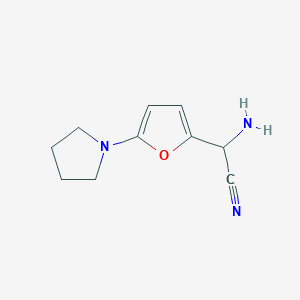
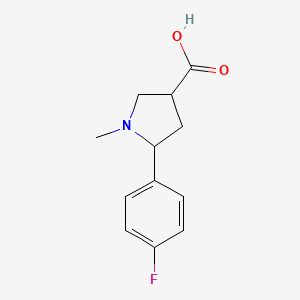
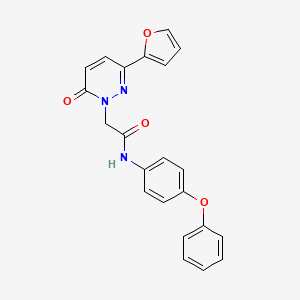
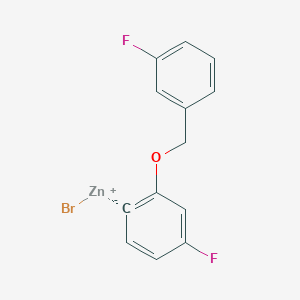

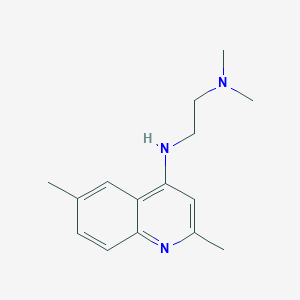
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
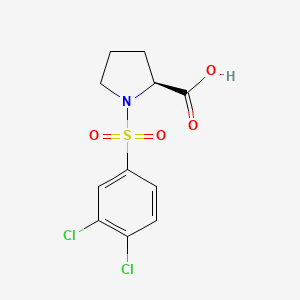

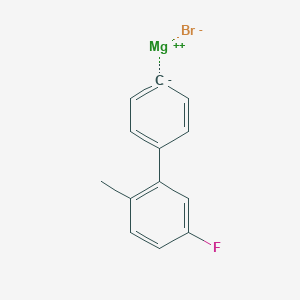
![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)
